Levothyroxine sodium monohydrate

Solid-State Chemistry Pharmaceutical Stability Formulation Science

Levothyroxine sodium monohydrate (LSM; C₁₅H₁₀I₄NNaO₄·H₂O) is the monosodium salt of the L-isomer of thyroxine, a synthetic thyroid hormone essential for metabolic regulation and development. It is typically supplied as a white to pale yellow crystalline powder with a molecular weight of 816.87 g/mol.

Molecular Formula C15H12I4NNaO5
Molecular Weight 816.87 g/mol
CAS No. 31178-59-3
Cat. No. B3434781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevothyroxine sodium monohydrate
CAS31178-59-3
Molecular FormulaC15H12I4NNaO5
Molecular Weight816.87 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]
InChIInChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1
InChIKeyANMYAHDLKVNJJO-LTCKWSDVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levothyroxine Sodium Monohydrate (CAS 31178-59-3): Verified Specifications and Analytical Reference


Levothyroxine sodium monohydrate (LSM; C₁₅H₁₀I₄NNaO₄·H₂O) is the monosodium salt of the L-isomer of thyroxine, a synthetic thyroid hormone essential for metabolic regulation and development [1]. It is typically supplied as a white to pale yellow crystalline powder with a molecular weight of 816.87 g/mol [2]. The monohydrate form is a defined hydrate that differs in solid-state properties and stability profile from the pentahydrate and anhydrous forms, making precise identification and procurement of the correct hydrate critical for research and formulation development [3].

Why Levothyroxine Sodium Monohydrate Cannot Be Casually Substituted with Other Hydrates or Thyroid Hormone Analogs


Levothyroxine sodium is a narrow-therapeutic-index drug, meaning minor variations in solid-state form or chemical structure translate into clinically significant differences in stability, bioavailability, and potency [1]. The monohydrate (LSM) is a partially dehydrated product of the pentahydrate (LSP) and exhibits inherently higher reactivity, potentially accelerating chemical degradation in drug products [2]. Furthermore, substitution with liothyronine (T3) or dextrothyroxine (D-T4) is precluded by orders-of-magnitude differences in receptor binding affinity, plasma half-life, and solubility, which fundamentally alter the pharmacodynamic and pharmacokinetic profile [3]. These quantifiable distinctions mandate that procurement decisions be based on exact chemical and hydrate specification.

Quantitative Comparative Evidence for Levothyroxine Sodium Monohydrate (31178-59-3) Versus Key Analogs and Hydrates


Solid-State Stability: Monohydrate (LSM) Exhibits Higher Reactivity Than Pentahydrate (LSP)

Under realistic storage conditions (40 °C/0% RH for 3 hours), levothyroxine sodium pentahydrate (LSP) loses four molecules of water of crystallization to form levothyroxine sodium monohydrate (LSM) [1]. The crystal structure of LSM reveals a potential for high reactivity, and its presence in a drug product is explicitly noted as undesirable due to its tendency to promote chemical degradation [1].

Solid-State Chemistry Pharmaceutical Stability Formulation Science

Nuclear Receptor Binding Affinity: Levothyroxine (T4) vs. Liothyronine (T3)

The affinity of T3 and T4 binding to nuclear thyroid hormone receptors is highly conserved across tissues. In a study using solubilized nuclear binding proteins from rat tissues, T3 exhibited a mean dissociation constant (Kd) of 0.90 ± 0.4 × 10⁻¹⁰ M, whereas T4 exhibited a significantly lower affinity with a Kd of 6.02 ± 0.28 × 10⁻¹⁰ M [1]. This represents an approximate 6.7-fold higher affinity for T3.

Receptor Pharmacology Endocrinology Binding Kinetics

Aqueous Solubility: Levothyroxine Sodium vs. Liothyronine Sodium

The aqueous solubility of levothyroxine sodium is reported as approximately 15 mg/100 mL (150 mg/L) at 25°C . In contrast, the solubility of liothyronine sodium is substantially lower, measured at 3.96 mg/L at 37°C [1]. This represents an approximate 38-fold difference in aqueous solubility at physiologically relevant temperatures.

Preformulation Solubility Drug Delivery

Bioavailability Consistency: Soft Gelatin Capsules vs. Tablets and HPMC Capsules

A comparative bioavailability study assessed three oral dosage forms of levothyroxine sodium in healthy volunteers. Soft gelatin capsules demonstrated bioavailability parameters (Cmax, AUC₀–ₜ, AUC₀–∞) closely aligned with the reference product, with 90% confidence intervals falling within accepted regulatory bioequivalence limits. In contrast, directly compressed tablets and HPMC-based capsule formulations exhibited higher inter-subject variability and did not consistently meet equivalence criteria across all pharmacokinetic endpoints [1].

Pharmacokinetics Bioequivalence Formulation

Impurity Profile Differentiation: USP Procedure 1 vs. Procedure 2

The USP monograph for Levothyroxine Sodium specifies two HPLC methods for organic impurity determination. The impurity profile of 'Procedure 2' is significantly different from that of 'Procedure 1' [1]. A comprehensive investigation of 'Procedure 2' using HPLC-HRMS/MS and on-line H/D exchange led to the characterization of 24 compounds previously unknown to the literature and the introduction of two new classes of levothyroxine sodium impurities [1].

Analytical Chemistry Quality Control Impurity Profiling

Enantiomeric Purity: Levothyroxine (L-T4) vs. Dextrothyroxine (D-T4)

Dextrothyroxine (D-T4), the chiral isomer of levothyroxine, is biologically inactive as a thyroid hormone and exhibits a distinct pharmacological profile, including lipid-lowering effects [1]. A rapid reversed-phase HPLC method using a quinine-derived chiral stationary phase has been developed for the simultaneous separation and quantitative analysis of d- and l-thyroxine (d- and l-T₄) and triiodothyronine (T₃) [2]. This method enables the precise determination of enantiomeric impurity of D-T4 in pharmaceutical formulations of levothyroxine, a critical quality attribute given that administration of D-T4 at 100 times the usual L-T4 dosage is required for comparable effects [1].

Chiral Separation Analytical Method Development Enantiomeric Purity

Optimal Research and Industrial Applications for Levothyroxine Sodium Monohydrate (CAS 31178-59-3)


Solid-State Stability Studies of Thyroid Hormone Hydrates

Levothyroxine sodium monohydrate (LSM) serves as a critical reference material for investigating dehydration pathways and solid-state reactivity of thyroid hormone APIs. The demonstrated conversion of pentahydrate (LSP) to LSM under mild conditions (40 °C/0% RH for 3 h) [1] makes LSM essential for forced degradation studies and for developing formulation strategies to mitigate chemical instability.

Thyroid Hormone Receptor Binding Assays

For in vitro studies requiring precise control over thyroid hormone receptor (TR) activation, levothyroxine sodium is the standard T4 ligand. Its ~6.7-fold lower affinity for nuclear TRs compared to T3 (Kd: 6.02 vs. 0.90 × 10⁻¹⁰ M) [2] provides a defined window for dose-response experiments and for evaluating the effects of deiodinase activity on hormone potency.

Development of High-Sensitivity Impurity Profiling Methods

The characterization of 24 novel impurities specific to USP 'Procedure 2' [3] positions levothyroxine sodium monohydrate as a benchmark standard for analytical method development. Laboratories tasked with establishing or validating HPLC-HRMS/MS methods for this API must use a well-characterized monohydrate reference to ensure accurate identification and quantification of these complex impurity classes.

Bioavailability and Formulation Optimization Studies

Given the narrow therapeutic index of levothyroxine sodium [4], the monohydrate form is the active ingredient for developing novel dosage forms. Comparative studies have shown that soft gelatin capsule formulations achieve superior bioequivalence compared to tablets and HPMC capsules [4], highlighting the need for precise hydrate specification when evaluating new delivery systems.

Quote Request

Request a Quote for Levothyroxine sodium monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.